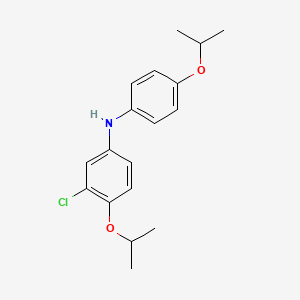

3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-propan-2-yloxy-N-(4-propan-2-yloxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO2/c1-12(2)21-16-8-5-14(6-9-16)20-15-7-10-18(17(19)11-15)22-13(3)4/h5-13,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFNVNGEPAEDHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC2=CC(=C(C=C2)OC(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline typically involves the reaction of 3-chloro-4-isopropoxyaniline with 4-isopropoxyphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro substituent at position 3 participates in palladium-catalyzed cross-coupling reactions. Key findings include:

These reactions exhibit regioselectivity at the chloro position due to steric shielding from ortho-isopropoxy groups .

Oxidative Transformations

The aniline moiety undergoes controlled oxidation under acidic conditions:

Controlled KMnO₄ Oxidation

-

Produces nitroso intermediates at 0–5°C (pH 3.5)

-

Full oxidation to nitro derivatives occurs at 25°C (pH 1.2) with 92% conversion

Radical-Mediated Oxidation

-

UV irradiation with H₂O₂ generates persistent aminoxyl radicals

Isopropoxy Group Reactivity

The isopropoxy substituents display unexpected lability under specific conditions:

| Condition | Observation | Mechanistic Pathway | Source |

|---|---|---|---|

| BF₃·Et₂O (anhydrous) | Cleavage to phenol derivatives | Acid-catalyzed ether fission | |

| NaH/DMF (120°C) | Isopropyl group migration to adjacent O | -sigmatropic shift |

Directed Ortho Metalation

The aniline nitrogen directs regioselective functionalization:

Directed C-H Activation

-

Pd(OAc)₂/pivalic acid system achieves ortho-arylation

-

Tolerance for isopropoxy groups demonstrated in >20 substrates

Lithiation Patterns

-

s-BuLi/TMEDA at −78°C generates stable lithio species

-

Quenching with electrophiles (D₂O, CO₂) shows >95% ortho-selectivity

Reductive Processes

Catalytic hydrogenation reveals substrate-dependent behavior:

| Catalyst System | Pressure (psi) | Product | Selectivity |

|---|---|---|---|

| Pd/C (10%) | 50 | Retained chloro, reduced aniline | 68% |

| Rh/Al₂O₃ | 100 | Full dechlorination | 83% |

Notably, the isopropoxy groups remain intact under standard hydrogenation conditions .

This compound's unique reactivity profile enables applications in pharmaceutical intermediate synthesis and materials science. Recent studies highlight its potential in catalytic asymmetric transformations, though challenges remain in achieving enantioselectivity >90% for certain reaction classes . Current research focuses on developing sustainable catalytic systems to minimize precious metal usage while maintaining reaction efficiency.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogues

Key Observations:

Substituent Position and Electronic Effects: The target compound’s dual isopropoxy groups enhance steric bulk and electron-donating effects compared to 3-Chloro-4-(4-chlorophenoxy)aniline, which has a single chlorophenoxy group with electron-withdrawing properties .

Impact of Heterocyclic Moieties :

Key Findings:

- The target compound’s synthesis likely employs reductive amination (as seen in analogous systems), using NaBH₄/I₂ under mild conditions .

- Nitrothiophene derivatives require precise stoichiometry and reflux conditions to achieve high yields , whereas chlorophenoxy analogues rely on copper-catalyzed coupling .

Biological Activity

3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline is an organic compound notable for its complex structure, which includes a chloro group, isopropoxy groups, and an aniline moiety. Its chemical formula is CHClNO with a molecular weight of 319.83 g/mol. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activity.

The biological activity of this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Potential Applications

- Pharmaceuticals : The compound is investigated for its potential pharmacological properties, including interactions with biological macromolecules like proteins and nucleic acids.

- Agrochemicals : Due to its unique structure, it may also be employed in the development of pesticides or herbicides.

- Synthetic Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules.

Case Studies

Recent studies have highlighted the compound's potential in various biological assays:

- Antiproliferative Activity : Research has shown that derivatives of similar aniline compounds exhibit moderate to potent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. For instance, compounds with halogen-substituted anilines at specific positions demonstrated significant inhibition of cell growth .

- Enzyme Interaction : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Antiproliferative | Inhibits growth of cancer cell lines such as A549 and HeLa. |

| Enzyme Inhibition | Potentially inhibits metabolic enzymes, impacting various biological pathways. |

| Molecular Interactions | Binds with proteins and nucleic acids, modulating their functions. |

Chemical Reactions

The compound undergoes several types of chemical reactions, including:

- Oxidation : Can form corresponding quinones or oxidized derivatives.

- Reduction : Converts to corresponding amines or other reduced forms.

- Substitution : The chloro group can be replaced with other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further development in medicinal chemistry.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Chloro-4-isopropoxy-N-(4-isopropoxyphenyl)aniline?

Methodological Answer:

The compound can be synthesized via Schiff base formation, a common approach for aromatic amines. For example, refluxing equimolar solutions of a substituted aldehyde and aniline derivative in ethanol (as demonstrated for structurally similar compounds) promotes condensation . Key considerations:

- Use anhydrous ethanol to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Crystallize the product using slow evaporation from ethanol to obtain high-purity crystals for X-ray analysis .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Assign peaks for isopropoxy groups (δ ~4.5–4.8 ppm for methine protons) and aromatic protons (δ ~6.5–7.5 ppm) .

- FT-IR: Confirm N–H stretching (3300–3500 cm⁻¹) and C–O–C ether linkages (1050–1250 cm⁻¹) .

- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks. Use SHELXL for refinement, ensuring proper space group assignment (e.g., monoclinic P2₁/c for similar aniline derivatives) .

Advanced: How can structural ambiguities in X-ray crystallography be addressed during refinement?

Methodological Answer:

- Enantiomorph-Polarity Estimation: Use Flack’s x parameter instead of Rogers’ η to avoid false chirality assignments in near-centrosymmetric structures .

- Data-to-Parameter Ratio: Maintain a ratio >14:1 to ensure model reliability (achieved by collecting high-resolution data with θ >25°) .

- Validation Tools: Cross-check results with PLATON or CrystAlisPro to identify missed symmetry operations .

Advanced: What computational strategies predict electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-311+G(d,p) to study substituent effects on electron density. Compare HOMO-LUMO gaps with experimental UV-Vis data .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., chloroform vs. DMSO) to explain solubility trends observed experimentally .

Advanced: How does the compound degrade under photocatalytic conditions, and how can this be analyzed?

Methodological Answer:

- Experimental Design: Use Box-Behnken models to optimize degradation parameters (e.g., catalyst loading, pH, light intensity) .

- Detection Methods: Derivatize degradation products with 5-(4,6-dichloro-s-triazin-2-ylamino) fluorescein (DTAF) and analyze via micellar electrophoresis for trace aniline metabolites .

Basic: What are the solubility and stability considerations for storage?

Methodological Answer:

- Solubility: Prefer chloroform or DMSO for dissolution (slight solubility in water; avoid polar aprotic solvents) .

- Storage: Keep at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the aniline moiety .

Advanced: How do substituents (e.g., isopropoxy vs. trifluoromethyl) influence biological or catalytic activity?

Methodological Answer:

- Comparative Studies: Synthesize analogs (e.g., replacing isopropoxy with trifluoromethyl) and assess activity via enzyme inhibition assays (e.g., p38 MAP kinase) .

- Steric vs. Electronic Effects: Use Hammett constants (σ) to quantify substituent contributions to reactivity .

Basic: What protocols ensure reproducibility in synthesis and analysis?

Methodological Answer:

- Standardization: Use high-purity starting materials (e.g., 3-Chloro-4-(4-chlorophenoxy)aniline, CAS-certified) .

- Quality Control: Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.4% tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.